molecular formula C6H11Na2O9P B8002944 D-Galactose-1-phosphate disodium salt

D-Galactose-1-phosphate disodium salt

Cat. No.: B8002944
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-IOMCPNLXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

D-Galactose-1-phosphate disodium salt is the sodium salt form of galactose-1-phosphate (Gal-1-P), a phosphorylated derivative of galactose. The compound’s systematic IUPAC name is sodium [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate , with the molecular formula C₆H₁₁Na₂O₉P and a molecular weight of 304.10 g/mol (anhydrous). The disodium salt is formed by replacing the two acidic hydrogens of the phosphate group with sodium ions, enhancing its solubility in aqueous solutions compared to the free acid form.

Structural Features

  • Stereochemistry : The galactose moiety adopts the α-anomeric configuration, with the phosphate group esterified at the C1 position.
  • Coordination Chemistry : The sodium ions stabilize the phosphate group through ionic interactions, as evidenced by crystallographic studies of analogous salts.
Table 1: Physicochemical Properties of this compound
Property Value/Description Source
CAS Registry Number Not explicitly documented (dipotassium: 19046-60-7)
Solubility Highly soluble in water (>100 mg/mL)
Stability Hydrolyzes under acidic conditions
Spectral Data (NMR) Characteristic signals for α-anomer: δ 5.3 (C1-H)

Properties

IUPAC Name

disodium;[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-IOMCPNLXSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Enzymatic Cascade

The Leloir pathway remains the most widely adopted method for synthesizing D-galactose-1-phosphate derivatives. Key steps include:

  • Galactokinase (GALK1)-mediated phosphorylation :
    D-Galactose+ATPGALK1D-Galactose-1-phosphate+ADP\text{D-Galactose} + \text{ATP} \xrightarrow{\text{GALK1}} \text{D-Galactose-1-phosphate} + \text{ADP}
    Reaction conditions: 30°C, pH 7.4, 10 mM MgCl₂, and 1 mM L-cysteine hydrochloride. Yield: >90%.

  • Uridylyltransferase (GALT)-catalyzed conversion :
    D-Galactose-1-phosphate+UDP-glucoseGALTUDP-galactose+Glucose-1-phosphate\text{D-Galactose-1-phosphate} + \text{UDP-glucose} \xrightarrow{\text{GALT}} \text{UDP-galactose} + \text{Glucose-1-phosphate}
    This step is reversible, enabling large-scale production via substrate excess (e.g., 1.1 M sucrose).

Table 1: Optimized Enzymatic Reaction Parameters

ParameterValueSource
Temperature30–37°C
pH7.0–8.7
UDP-glucose concentration1–10 mM
Mg²⁺ concentration10 mM
Reaction time24–72 hours
Yield71–99%

One-Pot Multi-Enzyme Systems

Recent advancements employ immobilized enzymes for continuous synthesis:

  • System components : Sucrose phosphorylase, UDP-glucose-hexose-1-phosphate uridylyltransferase (GalT), UDP-glucose 4-epimerase (GalE), and D-galactosyl phosphorylase.

  • Substrates : 1.1 M sucrose and 1.0 M L-rhamnose yield 230 g/L D-galactose-1-phosphate derivatives.

  • Purification : DEAE-cellulose chromatography removes enzymes, followed by yeast-mediated sucrose/fructose elimination.

Chemoenzymatic Phosphorylation

Chemical Phosphorylation of D-Galactose

Direct chemical phosphorylation faces challenges due to hydroxyl group reactivity. A validated protocol involves:

  • Reagents : Phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0°C.

  • Selectivity : 1-position phosphorylation achieved via temporary protecting groups (e.g., benzylidene acetal).

  • Deprotection : Acidic hydrolysis (0.1 M HCl, 60°C) yields free D-galactose-1-phosphate.

Table 2: Chemical Phosphorylation Efficiency

ConditionOutcomePurity
POCl₃:Galactose molar ratio1.2:185%
Reaction time4 hours
Post-purification yield62%≥95%

Ion-Exchange Conversion to Disodium Salt

From Dipotassium Salt Precursors

Commercial D-galactose-1-phosphate is often synthesized as the dipotassium salt (CAS 19046-60-7). Conversion to disodium salt involves:

  • Cation exchange : Pass dipotassium salt solution through Dowex 50WX8 (Na⁺ form).

  • Lyophilization : Freeze-dry eluent to obtain hygroscopic disodium salt.

Table 3: Ion-Exchange Protocol

StepParametersOutcome
Column bed volume50 ml/g of dipotassium salt
Eluent0.5 M NaCl in deionized water
Conductivity endpoint<10 μS/cm≥98%

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, UV detection at 210 nm.

  • NMR : ¹H (400 MHz, D₂O): δ 5.48 (d, J = 3.7 Hz, H-1), 4.17–3.70 (m, H-2–H-6).

  • Mass spectrometry : ESI-MS m/z 261.03 [M–2Na + H]⁻.

Stability Considerations

  • Storage : -20°C under argon; aqueous solutions degrade within 48 hours at 25°C.

  • Metal chelation : EDTA (0.1 mM) prevents Fe³⁺/Mg²⁺-catalyzed hydrolysis.

Industrial-Scale Production Insights

Cost-Effective Substrate Engineering

  • UMP recycling : Polyphosphate kinase regenerates ATP from UMP, reducing UDP-glucose costs by 40%.

  • Continuous reactors : Immobilized GalT-GalE systems achieve space-time yields of 5.7 g/L/h.

Regulatory Compliance

  • ICH guidelines : Residual solvents (pyridine, DMSO) controlled to <50 ppm.

  • Endotoxin levels : <0.05 EU/mg for pharmaceutical-grade batches .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-1-phosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Research

Substrate for Enzymatic Reactions
D-Galactose-1-phosphate serves as a substrate for the enzyme galactose-1-phosphate uridyltransferase (GALT), which catalyzes the conversion of UDP-glucose and galactose-1-phosphate into glucose-1-phosphate and UDP. This reaction is a key step in the Leloir pathway of galactose metabolism, highlighting the compound's role in carbohydrate metabolism studies .

Metabolic Pathway Studies
Research has utilized Gal-1-P to investigate metabolic pathways involving galactose. For instance, studies have shown that elevated levels of galactose and its metabolites, including Gal-1-P, can disrupt cellular functions, leading to conditions like premature ovarian insufficiency . This underscores the importance of Gal-1-P in understanding metabolic disorders and developing therapeutic strategies.

Clinical Implications

Galactosemia Research
Galactosemia is a genetic disorder characterized by the inability to metabolize galactose properly due to deficiencies in enzymes such as GALT. The accumulation of galactose-1-phosphate is toxic and leads to various complications. Research involving D-Galactose-1-phosphate disodium salt has focused on assessing enzyme activity in patients with different forms of galactosemia, providing insights into disease mechanisms and potential treatments .

Oocyte Quality Studies
Recent studies have explored the effects of D-galactose and its metabolites on oocyte quality. Exposure to Gal-1-P has been shown to increase reactive oxygen species (ROS) production, leading to deterioration in oocyte quality and embryo development during IVF procedures. This research is critical for understanding reproductive health issues associated with metabolic disorders .

Case Studies and Findings

Study Focus Findings
Nature Study (2017)Oocyte qualityIncreased ROS production and poor oocyte quality associated with Gal-1-P exposure .
PMC Article (2020)Enzyme activityAssessment of GALT activity in patients with galactosemia using Gal-1-P as a substrate .
Wiley Online Library (2020)Metabolic pathwaysElevated Gal-1-P levels observed in mutant mice models, indicating its role in metabolic disruptions .

Comparison with Similar Compounds

Key Properties :

  • CAS : 19046-60-7
  • Molecular Formula : C₆H₁₁K₂O₉P·5H₂O
  • Molecular Weight : 426.39 g/mol
  • Solubility : 50 mg/mL in water .
  • Role : Functions as a direct precursor for UDP-galactose synthesis in glycoprotein and glycolipid biosynthesis .

Comparison with Disodium Salt :

  • Cation Difference : The dipotassium salt has two K⁺ ions, while the disodium salt contains two Na⁺ ions. This affects solubility and ionic strength in experimental buffers.
  • Hydration State : The pentahydrate form (dipotassium) may exhibit lower stability under desiccating conditions compared to the anhydrous disodium salt .
  • Price: The dipotassium salt is commercially available at $109/100 mg (Santa Cruz Biotechnology) vs. $1,062/500 mg (Thermo Scientific), suggesting variability in purity and supplier-specific pricing .

UDP-α-D-Galactose (Ammonium Salt)

Key Properties :

  • CAS: Not explicitly listed; derivatives are sold by Dextrauk (e.g., UDP-2-deoxy-α-D-galactose) .
  • Role : Acts as the activated nucleotide sugar form, directly donating galactose for glycoconjugate synthesis. Unlike D-galactose-1-phosphate salts, UDP-galactose is utilized in glycosyltransferase reactions without further enzymatic modification .

Functional Contrast :

  • Metabolic Position : D-Galactose-1-phosphate is upstream of UDP-galactose in the Leloir pathway.
  • Applications : UDP-galactose is preferred for in vitro glycosylation studies, while D-galactose-1-phosphate salts are used to study metabolic flux and enzyme kinetics .

α-D-Glucose-1-phosphate Disodium Hydrate

Key Properties :

  • CAS : 230954-92-4
  • Molecular Formula : C₆H₁₁O₉P·2Na⁺·H₂O
  • Molecular Weight : 322.11 g/mol .
  • Role : Involved in glycogen synthesis and starch metabolism.

Structural and Functional Differences :

  • Stereochemistry : The glucose vs. galactose configuration alters substrate specificity for enzymes like phosphoglucomutase.
  • Metabolic Pathways : Glucose-1-phosphate participates in glycolysis and glycogenesis, whereas galactose-1-phosphate is specific to galactose catabolism .

Data Tables

Table 1: Chemical and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Solubility (Water)
D-Galactose-1-phosphate disodium 147072-63-7 C₆H₁₄Na₂O₉P 322.11* Not reported
α-D-Galactose-1-phosphate dipotassium 19046-60-7 C₆H₁₁K₂O₉P·5H₂O 426.39 50 mg/mL
α-D-Glucose-1-phosphate disodium 230954-92-4 C₆H₁₁O₉P·2Na⁺·H₂O 322.11 Not reported

*Calculated from molecular formula in .

Biological Activity

D-Galactose-1-phosphate (Gal-1-P) is a crucial metabolite in the Leloir pathway of galactose metabolism, playing a significant role in various biological processes. Its disodium salt form is commonly studied for its biological activity, particularly in relation to metabolic disorders such as galactosemia. This article explores the biological activity of D-Galactose-1-phosphate disodium salt, supported by research findings, case studies, and relevant data.

Overview of D-Galactose-1-Phosphate

D-Galactose-1-phosphate is an intermediate compound formed during the metabolism of galactose. It is produced from D-galactose through the action of galactokinase and subsequently converted into UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT) . The improper metabolism of this compound is linked to several health conditions, notably classic galactosemia, which can lead to serious complications if not managed properly.

Biological Functions

Key Enzymatic Reactions:

  • Galactokinase Activity: Converts D-galactose and ATP into D-galactose-1-phosphate and ADP .
  • GALT Activity: Transfers a uridyl group from UDP-glucose to D-galactose-1-phosphate, generating UDP-galactose and glucose-1-phosphate .

Metabolic Pathways:
D-Galactose-1-phosphate is integral to carbohydrate metabolism and is involved in the synthesis of glycoproteins and glycolipids. Its proper functioning is essential for maintaining cellular homeostasis and normal physiological processes.

Oral D-Galactose Supplementation in PGM1-CDG

A pilot study investigated the effects of oral D-galactose supplementation in patients with phosphoglucomutase-1 deficiency (PGM1-CDG). The study demonstrated that treatment with D-galactose led to significant improvements in glycosylation profiles and overall metabolic function. Notably, transferrin glycosylation improved markedly within two weeks of supplementation .

Findings:

  • In Vitro Improvements: Fibroblast cell lines showed normalization of N-glycan profiles post-treatment.
  • Clinical Outcomes: Patients exhibited enhanced levels of UDP-glucose and UDP-galactose, correlating with improved glycosylation metrics .

Impact on Oocyte Quality

Research has shown that exposure to D-galactose and its metabolites, including galactose-1-phosphate, negatively affects oocyte quality. In a study involving mouse oocytes, treatment with these compounds resulted in increased reactive oxygen species (ROS) production, leading to chromosomal alignment issues during metaphase II .

Results:

  • Oocyte Quality Decline: Treated oocytes displayed significant deterioration in spindle morphology and chromosomal alignment.
  • Mechanism: The increase in ROS was linked to apoptosis in cumulus cells surrounding the oocytes, suggesting a detrimental impact on reproductive health .

Data Summary

Study Findings Outcome
Oral D-Galactose SupplementationImproved glycosylation profiles in PGM1-CDG patients.Safe and effective treatment.
Oocyte Quality AssessmentIncreased ROS production leading to oocyte deterioration.Impaired reproductive outcomes.

Q & A

Q. Intermediate

  • HPLC : Quantify purity (≥98%) and detect impurities like glucose-1-phosphate .
  • Mass Spectrometry : Confirm molecular weight (e.g., 304.10 g/mol for the disodium form) and isotopic labeling efficiency .
  • NMR : Validate stereochemical configuration using ¹H/¹³C spectra, particularly for anomeric carbon positions .

How does the disodium salt form of D-Galactose-1-phosphate influence its solubility and reactivity compared to dipotassium salts?

Basic
The disodium salt exhibits higher aqueous solubility due to smaller ionic radius and lower lattice energy compared to dipotassium salts. This property is advantageous for preparing concentrated stock solutions (e.g., 10 mM in DMSO) for cell-based assays. Reactivity differences arise in enzymatic assays; sodium ions may interfere less with Mg²⁺-dependent enzymes like GALT compared to potassium .

What are the challenges in detecting and quantifying this compound in complex biological matrices, and how are they addressed?

Advanced
Challenges :

  • Matrix interference from nucleotides (e.g., ATP, UDP-Gal).
  • Low abundance in tissues (e.g., liver or erythrocytes in galactosemia models).
    Solutions :
  • Isotope Dilution Mass Spectrometry (IDMS) : Use ¹³C-labeled internal standards for precise quantification .
  • Enzymatic Coupling : Amplify signals via GALT and UDP-galactose 4-epimerase, measuring NADH fluorescence .
  • Solid-Phase Extraction (SPE) : Remove contaminants using anion-exchange cartridges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Galactose-1-phosphate disodium salt
Reactant of Route 2
D-Galactose-1-phosphate disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.